2-(6-(Dimethylamino)-2-methylpyridin-3-yl)piperidine-1-carbaldehyde
Description
2-(6-(Dimethylamino)-2-methylpyridin-3-yl)piperidine-1-carbaldehyde is a pyridine-piperidine hybrid compound featuring a dimethylamino group at the 6-position and a methyl group at the 2-position of the pyridine ring, with a piperidine-1-carbaldehyde moiety attached to the 3-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H21N3O |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
2-[6-(dimethylamino)-2-methylpyridin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C14H21N3O/c1-11-12(7-8-14(15-11)16(2)3)13-6-4-5-9-17(13)10-18/h7-8,10,13H,4-6,9H2,1-3H3 |
InChI Key |
AKRWLFVNDNQUMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N(C)C)C2CCCCN2C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Dimethylamino)-2-methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-component reactions. One common method involves the use of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This reaction is catalyzed by ionic liquids such as N,N,N’,N’-tetramethyl-N,N’-bis(sulfo)ethane-1,2-diaminium mesylate ([TMBSED][OMs]2), which facilitates the formation of substituted piperidines .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure scalability and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(6-(Dimethylamino)-2-methylpyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
2-(6-(Dimethylamino)-2-methylpyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-(6-(Dimethylamino)-2-methylpyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the piperidine and pyridine rings can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyridine Ring
Dimethylamino vs. Halogen/Electron-Withdrawing Groups
- Example Compound: Bromobenzofuran-pyridine derivatives (e.g., compound 17 in ) . Substituents: 5-Bromobenzofuran and pyrazol-3-one groups. Molecular Weight: 410.26 g/mol (vs. ~273.3 g/mol estimated for the target compound). Reactivity: Bromine (electron-withdrawing) reduces pyridine ring electron density, contrasting with the electron-donating dimethylamino group in the target compound. This difference may influence nucleophilic substitution reactions or binding affinity in biological systems.
Dimethylamino vs. Methoxy/Chloro Groups
- Example Compound: N-(2-chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide () . Substituents: Chloro and dimethoxymethyl groups. Molecular Weight: 286.76 g/mol. The dimethylamino group in the target compound may enhance solubility in polar solvents.
Piperidine-Carbaldehyde Derivatives
- Example Compound: 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde () . Substituents: Azepane (7-membered ring) at the pyridine 6-position.
Data Tables
Table 1: Structural and Physical Properties of Comparable Compounds
*Estimated based on structural analogy.
Table 2: Reactivity Trends in Dimethylamino-Containing Compounds
Key Findings and Implications
Electronic Effects: The dimethylamino group in the target compound likely increases electron density on the pyridine ring, enhancing its nucleophilic character compared to halogenated analogs .
Solubility: The polar dimethylamino group may improve aqueous solubility relative to chloro or methoxy-substituted derivatives, critical for pharmaceutical applications.
Steric Considerations: Compared to azepane-containing analogs, the target compound’s dimethylamino group offers reduced steric hindrance, favoring interactions in catalytic or binding sites .
Biological Activity
2-(6-(Dimethylamino)-2-methylpyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound known for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C14H21N3O
- Molecular Weight : 247.34 g/mol
- CAS Number : 1352505-93-1
The structure features a piperidine ring substituted with a dimethylamino group and a pyridine moiety, along with an aldehyde functional group, which contributes to its reactivity and potential biological interactions.
Synthesis Methods
Various synthetic routes can be employed to produce this compound. Common methods include:
- Condensation Reactions : Utilizing piperidine derivatives and pyridine aldehydes.
- Reductive Amination : Involving the reaction of a ketone with an amine in the presence of reducing agents.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, potentially inhibiting growth. |
| Neuroprotective Effects | May protect neuronal cells from oxidative stress and apoptosis. |
| CB1 Receptor Antagonism | Related compounds have shown potential as antagonists for the CB1 receptor, influencing cannabinoid signaling pathways. |
Antimicrobial Activity
A study investigating the antimicrobial properties of similar compounds found that derivatives of piperidine exhibited significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Neuroprotective Effects
In vitro studies have demonstrated that certain derivatives can reduce oxidative stress markers in neuronal cell lines, suggesting potential applications in neurodegenerative diseases like Alzheimer's . The protective effects were linked to the modulation of apoptotic pathways and enhancement of antioxidant defenses.
CB1 Receptor Interaction
Research on related compounds indicated that they could act as CB1 receptor antagonists, which may have implications for obesity treatment and metabolic syndrome management. These compounds were observed to inhibit receptor activation effectively, leading to reduced appetite in animal models .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-(Dimethylamino)pyridin-2-carboxaldehyde | Pyridine derivative with dimethylamino group | Antimicrobial | Lacks piperidine ring |
| N-(Piperidin-3-yl)pyrimidine derivatives | Contains piperidine and pyrimidine rings | Renin inhibition | Different heterocyclic structure |
| 4-Methylpiperidine derivatives | Piperidine ring with methyl substitutions | Neuroprotective effects | No pyridine component |
The unique combination of structural features in this compound contributes to its diverse biological activities, warranting further investigation for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
